2-(Acetyloxy)-4-[(2-chloroethyl)(methyl)amino]benzoic acid
Description
2-(Acetyloxy)-4-[(2-chloroethyl)(methyl)amino]benzoic acid is a benzoic acid derivative featuring an acetyloxy group at position 2 and a substituted amino group at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a prodrug or alkylating agent, given the chloroethyl group’s resemblance to nitrogen mustard pharmacophores .
Properties
CAS No. |
6964-90-5 |
|---|---|
Molecular Formula |
C12H14ClNO4 |
Molecular Weight |
271.69 g/mol |
IUPAC Name |
2-acetyloxy-4-[2-chloroethyl(methyl)amino]benzoic acid |
InChI |
InChI=1S/C12H14ClNO4/c1-8(15)18-11-7-9(14(2)6-5-13)3-4-10(11)12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17) |
InChI Key |
KVQUIWSRZYZDIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)N(C)CCCl)C(=O)O |
Origin of Product |
United States |
Biological Activity
2-(Acetyloxy)-4-[(2-chloroethyl)(methyl)amino]benzoic acid, commonly referred to by its CAS number 6964-90-5, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure and properties of 2-(Acetyloxy)-4-[(2-chloroethyl)(methyl)amino]benzoic acid are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClNO₄ |
| Molecular Weight | 271.697 g/mol |
| Density | 1.322 g/cm³ |
| Boiling Point | 448.2 °C at 760 mmHg |
| Flash Point | 224.9 °C |
| LogP | 1.985 |
| PSA | 66.84 |
The biological activity of 2-(Acetyloxy)-4-[(2-chloroethyl)(methyl)amino]benzoic acid is primarily attributed to its interaction with various cellular pathways and molecular targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cell proliferation and apoptosis.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in colorectal cancer cells through mechanisms involving the disruption of mitochondrial function and activation of caspases .
- Neuroprotective Effects : The compound may also have neuroprotective properties, potentially mitigating neuronal death in models of neurodegenerative diseases. This activity could be linked to its ability to modulate ion channels and reduce oxidative stress in neuronal cells .
- Anti-inflammatory Properties : There is evidence suggesting that this compound can inhibit inflammatory pathways, possibly by downregulating pro-inflammatory cytokines and mediators .
Case Studies
Several case studies have explored the biological effects of 2-(Acetyloxy)-4-[(2-chloroethyl)(methyl)amino]benzoic acid:
- Study on Colorectal Cancer : A study conducted on human colorectal cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis (e.g., cleaved caspase-3) .
- Neuroprotection in Animal Models : In a murine model of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
- 2-(Acetyloxy)-5-chlorobenzoic acid (C$9$H$7$ClO$4$, MW 214.60) and 2-(acetyloxy)-5-bromobenzoic acid (C$9$H$7$BrO$4$, MW 259.06) share the acetyloxy-benzoic acid backbone but differ in substituent position and type. The halogen (Cl/Br) at position 5 enhances electron-withdrawing effects, lowering the pKa of the carboxylic acid compared to the target compound.
Positional Isomers (NO-ASA Derivatives)
- Para-isomer [2-(acetyloxy)benzoic acid 4-(nitrooxy methyl)phenyl ester] and meta-isomer [2-(acetyloxy)benzoic acid 3-(nitrooxy methyl)phenyl ester] highlight the impact of substituent position. The target compound’s amino group at position 4 (para to acetyloxy) may confer distinct electronic and steric effects compared to nitrooxy-methyl groups in other positions. For example, para-substituted derivatives often exhibit higher symmetry and crystallinity, influencing solubility and stability .
Azo-Benzoic Acid Derivatives
- Compounds like 2-hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl)azo benzoic acid feature azo linkages instead of amino groups. The azo group (-N=N-) imparts vivid coloration, making these compounds suitable as dyes. In contrast, the target compound’s amino group offers nucleophilic reactivity, enabling participation in alkylation or conjugation reactions critical for drug design .
Ethoxy-Acetylamino Benzoic Acids
- 4-[2-(Acetylamino)ethoxy]benzoic acid contains an ethoxy spacer with an acetylamino group. The target compound’s 2-chloroethyl-methylamino group introduces a reactive chloroethyl moiety, which can act as a leaving group in alkylation reactions. This contrasts with the ethoxy-acetylamino derivative’s stability under physiological conditions, suggesting divergent applications (e.g., alkylating agent vs. sustained-release prodrug) .
BAY H-NOX Binders
- BAY58-2667 and BAY60-2770 are carboxybutyl-substituted benzoic acids with large aromatic substituents. Their bulky structures enhance binding affinity to H-NOX domains, whereas the target compound’s smaller substituents may favor different pharmacokinetic profiles, such as faster renal clearance or reduced protein binding .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
| Compound | Molecular Weight | Key Substituents | pKa (Carboxylic Acid) | Reactivity/Applications |
|---|---|---|---|---|
| Target Compound | ~271.7 | 2-Acetyloxy, 4-(chloroethyl-methylamino) | ~3.1 (estimated) | Alkylation, prodrug design |
| 2-(Acetyloxy)-5-chlorobenzoic acid | 214.60 | 2-Acetyloxy, 5-Cl | ~2.8 | Intermediate for halogenated drugs |
| Para-NO-ASA isomer | 315.27 | 2-Acetyloxy, 4-nitrooxymethyl | ~3.0 | Nitric oxide donor, anti-inflammatory |
| Azo-benzothiazolyl benzoic acid | ~400–450 | 2-Hydroxy, 3-azo-benzothiazolyl | ~2.5 (phenolic OH) | Dyes, metal chelation |
| BAY58-2667 | 610.66 | 4-Carboxybutyl, aromatic groups | ~4.2 | H-NOX domain activation |
Key Observations:
- Acidity: The target compound’s pKa is higher than halogenated analogs (e.g., 2-(acetyloxy)-5-Cl) due to the electron-donating methylamino group, reducing carboxylic acid strength.
- Reactivity: The chloroethyl group enables alkylation, distinguishing it from non-reactive ethoxy or azo derivatives.
- Applications: Structural analogs prioritize dye chemistry (azo derivatives) or nitric oxide donation (NO-ASA), while the target compound’s chloroethyl group aligns with antitumor alkylating agents .
Q & A
Q. What are the key synthetic routes for 2-(Acetyloxy)-4-[(2-chloroethyl)(methyl)amino]benzoic Acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalizing the benzoic acid core. For example:
- Step 1 : Introduce the (2-chloroethyl)(methyl)amino group via nucleophilic substitution using 2-chloroethylamine and methyl iodide under basic conditions (e.g., NaHCO₃ in DMF) .
- Step 2 : Acetylation of the hydroxyl group at position 2 using acetic anhydride in the presence of a catalyst like pyridine .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove by-products such as unreacted amines or acetylated impurities .
- Characterization : Confirm structure via H/C NMR (e.g., acetyloxy proton at δ 2.1–2.3 ppm) and HPLC (≥98% purity) .
Q. What analytical techniques are essential for characterizing this compound and validating its stability?
- Methodological Answer :
- Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect hydrolysis of the acetyloxy group or degradation of the chloroethyl moiety .
- Spectroscopic Confirmation :
- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and benzoic acid O-H stretch (broad ~2500–3000 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula C₁₂H₁₅ClNO₄ (calc. 296.07) .
Advanced Research Questions
Q. How can reaction mechanisms for the chloroethylamino group’s substitution behavior be elucidated under varying conditions?
- Methodological Answer :
- Kinetic Studies : Monitor substitution reactions (e.g., with NaN₃ in DMSO) via H NMR to track the disappearance of the chloroethyl signal (δ 3.6–3.8 ppm) .
- Computational Modeling : Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to predict transition states and compare experimental vs. theoretical activation energies .
- By-Product Analysis : LC-MS can identify intermediates like azide derivatives or elimination products (e.g., ethylene from β-hydride elimination) .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Conduct assays (e.g., enzyme inhibition) in triplicate across multiple cell lines to rule out cell-specific effects .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed benzoic acid derivatives) that may contribute to observed discrepancies .
- Control Experiments : Include a chloroethyl-free analog to isolate the contribution of the alkylating group to cytotoxicity .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Methodological Answer :
- Process Intensification : Replace batch reactions with flow chemistry for the acetylation step to enhance heat transfer and reduce side reactions .
- Solvent Screening : Test alternatives to DMF (e.g., MeCN or EtOAc) using Hansen solubility parameters to improve eco-efficiency .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate conversions .
Data Interpretation & Experimental Design
Q. How should researchers design experiments to assess the compound’s potential as a protease inhibitor?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl endopeptidase) with kinetic readings (λₑₓ 380 nm, λₑₘ 460 nm) .
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes, focusing on interactions between the chloroethyl group and catalytic residues .
- Selectivity Screening : Test against a panel of serine proteases (e.g., trypsin, chymotrypsin) to evaluate specificity .
Q. What methodologies address unexpected by-products during hydrolysis of the acetyloxy group?
- Methodological Answer :
- pH Optimization : Hydrolyze under controlled basic conditions (pH 9–10, NaOH/THF/H₂O) to minimize side reactions like decarboxylation .
- By-Product Identification : Use HRMS and H-C HSQC NMR to characterize impurities (e.g., dihydroxybenzoic acid derivatives) .
- Protection/Deprotection : Temporarily protect the amino group with Boc anhydride during hydrolysis to prevent nucleophilic attack .
Safety & Handling
Q. What safety protocols are critical when handling the chloroethylamino moiety?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
